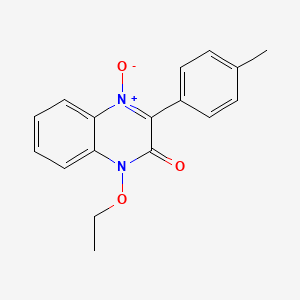
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound with a unique structure that includes an ethoxy group, a methylphenyl group, and a quinoxalin-4-ium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Ethoxy Group: This step involves the alkylation of the quinoxaline core with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst like aluminum chloride.
Oxidation to Form the Oxidoquinoxalin-4-ium: The final step involves the oxidation of the quinoxaline core to form the oxidoquinoxalin-4-ium structure, which can be achieved using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding quinoxaline derivative using reducing agents like sodium borohydride.
Substitution: The ethoxy and methylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives.
科学的研究の応用
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a fluorescent marker due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling processes.
類似化合物との比較
Similar Compounds
1-Ethoxy-3-(4-methylphenyl)urea: This compound shares the ethoxy and methylphenyl groups but has a different core structure.
4-Methylphenylquinoxaline: Similar core structure but lacks the ethoxy group and the oxidoquinoxalin-4-ium moiety.
Uniqueness
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one is unique due to its combination of functional groups and its oxidoquinoxalin-4-ium core. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.
特性
CAS番号 |
371136-90-2 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
1-ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-19-15-7-5-4-6-14(15)18(21)16(17(19)20)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
InChIキー |
HYQYTDQGOXLMKS-UHFFFAOYSA-N |
正規SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)C)[O-] |
溶解性 |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



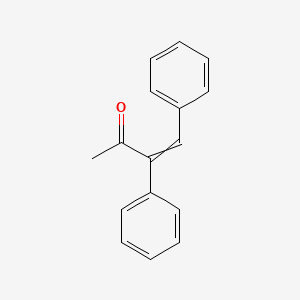
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
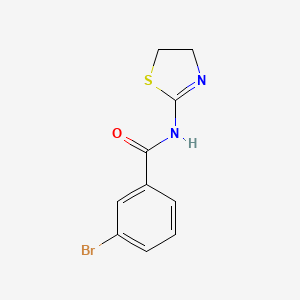
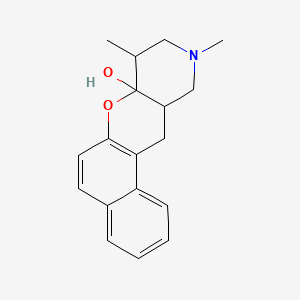
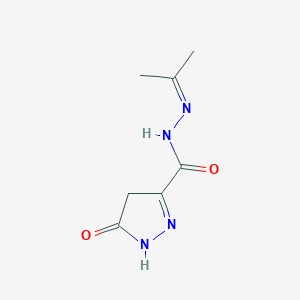
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)

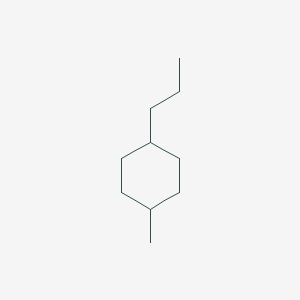

![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
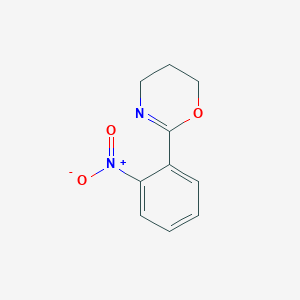
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)

